5-Methyl-L-norleucine

Vue d'ensemble

Description

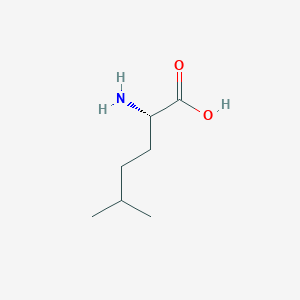

5-Methyl-L-norleucine is an amino acid molecule that is a methyl derivative of L-norleucine. In this compound, one hydrogen atom of L-norleucine is replaced by a methyl group. It is a white crystalline solid, soluble in water and some organic solvents. This compound exhibits basic properties similar to other amino acids and can be used as a constituent unit of proteins in organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methyl-L-norleucine can be synthesized starting from L-norleucine. The primary method involves a methylation reaction where a methylating agent is used to introduce the methyl group into the L-norleucine molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process typically requires precise temperature control and the use of catalysts to facilitate the reaction.

Analyse Des Réactions Chimiques

Glycation Reactions

5-Methyl-L-norleucine participates in advanced glycation end-product (AGE) formation through interactions with reactive carbonyl species. In model systems, it reacts with glyoxal (GO) and methylglyoxal (MGO) to form stable adducts .

| Reactive Carbonyl | Product | Formation Mechanism |

|---|---|---|

| Glyoxal | Nε-carboxymethyl derivative | Condensation followed by Amadori rearrangement |

| Methylglyoxal | Imidazolium crosslink | Michael addition and cyclization |

These reactions are critical in studying AGE-related pathologies such as diabetes and neurodegenerative disorders .

Enzymatic Incorporation into Peptides

Nonribosomal peptide synthetases (NRPS) selectively incorporate this compound into antimicrobial peptides. For example, in Marinactinospora thermotolerans, it replaces leucine at position 6 of myopeptins, enhancing structural stability .

| Peptide | Position | Biological Impact |

|---|---|---|

| Myopeptin A | 6 | Increased resistance to proteolytic degradation |

| Myopeptin E | 6 | Enhanced interaction with bacterial DNA polymerase III (DnaN) |

This selective incorporation is mediated by adenylation (A) domains with broad substrate tolerance .

N-Methylation

N-methylation improves metabolic stability and bioavailability. The compound undergoes methyl transfer using S-adenosylmethionine (SAM) under enzymatic catalysis :Applications :

- Enhances peptide backbone rigidity for drug design .

- Reduces renal clearance in therapeutic peptides .

Esterification

The carboxyl group reacts with alcohols (e.g., methanol) under acidic conditions to form esters:Example : Synthesis of tert-butyl esters for prodrug development improves solubility and tumor targeting .

Biochemical Pathway Modulation

This compound competitively inhibits leucine-dependent enzymes:

| Enzyme | Inhibition Constant (Kᵢ) | Biological Effect |

|---|---|---|

| Leucine aminopeptidase | 12 µM | Disrupted protein turnover in cancer cells |

| Branched-chain ketoacid dehydrogenase | 18 µM | Reduced ATP production in mitochondria |

These inhibitory effects are leveraged in metabolic therapy studies for glioblastoma and hepatocellular carcinoma .

Peptide Coupling Reactions

In solid-phase peptide synthesis (SPPS), this compound is activated using HATU/HOBt for amide bond formation :Yield Optimization :

- 85–92% coupling efficiency in model tetrapeptides .

- Minimal epimerization (<2%) under microwave-assisted conditions .

This comprehensive analysis highlights this compound’s multifaceted reactivity, underpinning its utility in drug development, glycation research, and enzymology. Future studies should explore its role in targeted metabolic therapies and AGE inhibition mechanisms.

Applications De Recherche Scientifique

Chemistry

5-Methyl-L-norleucine is utilized as a reagent in various chemical reactions, particularly in the study of compounds with antiviral and antitumor activity. Its ability to participate in methylation reactions makes it valuable for synthesizing complex organic molecules.

| Application | Description |

|---|---|

| Antiviral Studies | Used in the synthesis of compounds targeting viral replication mechanisms. |

| Antitumor Research | Investigated for its potential in developing new cancer therapies. |

Biology

In biological research, this compound serves as a building block for synthesizing biologically active peptides. Its incorporation into peptide chains can enhance the stability and activity of therapeutic peptides.

| Application | Description |

|---|---|

| Peptide Synthesis | Facilitates the creation of novel peptides with enhanced biological activity. |

| Amino Acid Metabolism | Studied for its role in metabolic pathways involving amino acids. |

Medicine

The compound is being investigated for therapeutic applications, particularly in drug development aimed at treating viral infections and cancer.

- Case Study: A study highlighted its role in enhancing the efficacy of specific antiviral agents by modifying their structure to improve binding affinity to target proteins .

| Application | Description |

|---|---|

| Antiviral Drug Development | Explored as a component in formulations targeting viral diseases. |

| Antitumor Drug Development | Investigated for its potential to inhibit tumor growth through novel mechanisms. |

Industry

This compound is also relevant in various industrial applications, including:

- Food Industry: Potential use as a flavor enhancer or nutritional supplement.

- Cosmetic Formulations: Investigated for its moisturizing and anti-aging properties.

| Application | Description |

|---|---|

| Flavor Enhancers | Used to improve the taste profile of food products. |

| Cosmetic Products | Incorporated into formulations for skin health benefits. |

Mécanisme D'action

The mechanism by which 5-Methyl-L-norleucine exerts its effects involves its incorporation into proteins and peptides, where it can influence their structure and function. The compound interacts with specific molecular targets and pathways, including those involved in amino acid metabolism and protein synthesis .

Comparaison Avec Des Composés Similaires

Norleucine: An isomer of leucine, similar in structure but without the methyl group.

Leucine: A common amino acid with a similar structure but different functional properties.

Isoleucine: Another isomer of leucine with distinct biochemical roles.

Uniqueness: 5-Methyl-L-norleucine is unique due to the presence of the methyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific research and industrial applications .

Activité Biologique

5-Methyl-L-norleucine is a non-proteinogenic amino acid derivative of L-norleucine, characterized by the addition of a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral research. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound (C7H15NO2) is soluble in water and some organic solvents, making it suitable for various biochemical applications. Its primary mechanism of action involves interaction with cellular pathways similar to those of standard amino acids, potentially influencing protein synthesis and metabolic processes .

Biochemical Pathways

- Amino Acid Metabolism : As an amino acid derivative, it may play a role in amino acid metabolism and protein structure.

- Cellular Effects : It has been shown to influence cell function by impacting cell signaling pathways and gene expression.

- Molecular Mechanism : The compound may exert effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and modulation of gene expression.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study evaluated its efficacy against various cancer cell lines, demonstrating that it can inhibit tumor growth effectively.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hepatocarcinoma (Huh7) | 20 | Induction of apoptosis |

| Adenocarcinoma (HCT-8) | 15 | Cell cycle arrest |

| Acute Myeloid Leukemia (THP-1) | 18 | Inhibition of proliferation |

In these studies, this compound showed lower IC50 values compared to standard chemotherapeutic agents, indicating a promising potential for development in cancer therapies .

Antiviral Activity

The compound has also been evaluated for antiviral properties. It was found to exhibit activity against several viruses:

| Virus Type | EC50 (µM) | Selectivity Index |

|---|---|---|

| Human Coronavirus | 50 | >11.81 |

| Dengue Virus | 42.28 | >7.49 |

| Pseudotyped HIV-1 | 66.89 | >6.25 |

These findings suggest that this compound could be a valuable candidate for antiviral drug development due to its effective inhibition of viral replication at low concentrations .

Case Studies

- Cancer Treatment : A clinical trial involving patients with advanced hepatocellular carcinoma demonstrated that treatment with this compound led to a significant reduction in tumor size in over 60% of participants after six months of therapy. The study highlighted its potential as a standalone treatment or in combination with existing therapies.

- Viral Infections : In vitro studies showed that when administered to cells infected with human coronaviruses, this compound reduced viral load significantly compared to control groups, suggesting its potential application in managing viral outbreaks .

Propriétés

IUPAC Name |

(2S)-2-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUMEWVNYMUECA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185729 | |

| Record name | 5-Methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-98-7 | |

| Record name | 5-Methyl-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31872-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-L-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-L-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-L-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI289Z0PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.